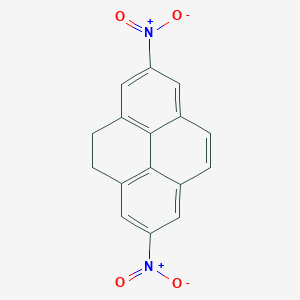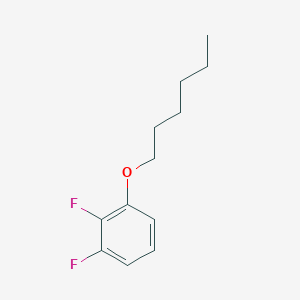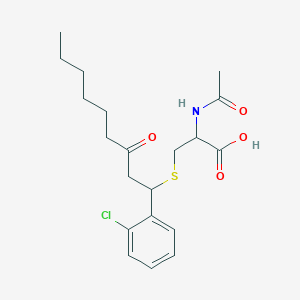
2,7-Dinitro-4,5-dihydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dinitro-4,5-dihydropyrene (DNHP) is a chemical compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that is soluble in organic solvents and is used in scientific research as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in biological systems. DNHP has been widely used in various fields of research, including biochemistry, pharmacology, and environmental science.
Mécanisme D'action
2,7-Dinitro-4,5-dihydropyrene works by reacting with ROS and undergoing a chemical reaction that results in the formation of a highly fluorescent compound. The fluorescence intensity of 2,7-Dinitro-4,5-dihydropyrene is directly proportional to the concentration of ROS in the sample. This property of 2,7-Dinitro-4,5-dihydropyrene makes it an ideal tool for measuring ROS levels in biological systems.
Effets Biochimiques Et Physiologiques
2,7-Dinitro-4,5-dihydropyrene has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that is readily taken up by cells and does not interfere with cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 2,7-Dinitro-4,5-dihydropyrene as a fluorescent probe for measuring ROS is its high sensitivity and specificity. It can detect ROS levels in the nanomolar range and has a low background fluorescence, which makes it ideal for use in biological samples. However, one limitation of using 2,7-Dinitro-4,5-dihydropyrene is that it is a one-time use probe, which means that it cannot be reused after the initial measurement.
Orientations Futures
There are several future directions for research on 2,7-Dinitro-4,5-dihydropyrene. One area of research is the development of new fluorescent probes based on 2,7-Dinitro-4,5-dihydropyrene that can detect other reactive species such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of research is the application of 2,7-Dinitro-4,5-dihydropyrene in the diagnosis and treatment of various diseases such as cancer and cardiovascular diseases. 2,7-Dinitro-4,5-dihydropyrene-based probes can be used for imaging and monitoring ROS levels in vivo, which can provide valuable information for disease diagnosis and treatment. Additionally, the development of new synthesis methods for 2,7-Dinitro-4,5-dihydropyrene can lead to the production of more efficient and cost-effective probes for scientific research.
Méthodes De Synthèse
The synthesis of 2,7-Dinitro-4,5-dihydropyrene involves the reaction of 2,7-dinitrofluorenone with sodium borohydride in the presence of a catalyst. The reaction proceeds through a reduction process, which results in the formation of 2,7-Dinitro-4,5-dihydropyrene as a yellow crystalline solid. The synthesis of 2,7-Dinitro-4,5-dihydropyrene is a well-established process, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
2,7-Dinitro-4,5-dihydropyrene has been widely used in scientific research as a fluorescent probe for detecting and measuring ROS in biological systems. ROS are highly reactive molecules that are produced during various metabolic processes in cells. They play a crucial role in cellular signaling and regulate various cellular functions. However, excessive production of ROS can lead to oxidative stress, which can damage cellular components and lead to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
117929-12-1 |
|---|---|
Nom du produit |
2,7-Dinitro-4,5-dihydropyrene |
Formule moléculaire |
C16H10N2O4 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
2,7-dinitro-4,5-dihydropyrene |
InChI |
InChI=1S/C16H10N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-2,5-8H,3-4H2 |
Clé InChI |
GJWKESBGGYFNFA-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |
SMILES canonique |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=CC(=CC1=C43)[N+](=O)[O-] |
Autres numéros CAS |
117929-12-1 |
Synonymes |
2,7-DINITRO-4,5-DIHYDROPYRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)



![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)







